(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine

Beta-Adrenoceptor Pharmacology Structure-Activity Relationship Phenoxypropanolamine

(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine (CAS 1179633-55-6) is a synthetic phenoxypropanolamine derivative with a molecular formula of C13H20ClNO2 and a molecular weight of 257.76 g/mol. Structurally, it features a sec-butyl (butan-2-yl) N-substituent on a 3-(3-chlorophenoxy)-2-hydroxypropylamine backbone, placing it within the well-established class of beta-adrenoceptor ligands.

Molecular Formula C13H20ClNO2
Molecular Weight 257.76
CAS No. 1179633-55-6
Cat. No. B2766032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine
CAS1179633-55-6
Molecular FormulaC13H20ClNO2
Molecular Weight257.76
Structural Identifiers
SMILESCCC(C)NCC(COC1=CC(=CC=C1)Cl)O
InChIInChI=1S/C13H20ClNO2/c1-3-10(2)15-8-12(16)9-17-13-6-4-5-11(14)7-13/h4-7,10,12,15-16H,3,8-9H2,1-2H3
InChIKeyPKOKCYNVYOFKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine (CAS 1179633-55-6): Beta-Adrenoceptor Pharmacological Tool Compound


(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine (CAS 1179633-55-6) is a synthetic phenoxypropanolamine derivative with a molecular formula of C13H20ClNO2 and a molecular weight of 257.76 g/mol . Structurally, it features a sec-butyl (butan-2-yl) N-substituent on a 3-(3-chlorophenoxy)-2-hydroxypropylamine backbone, placing it within the well-established class of beta-adrenoceptor ligands . This compound is listed by vendors such as Biosynth/CymitQuimica (Ref. 3D-EXB63355) at a minimum purity of 95% and is designated exclusively for research use .

Why Generic Beta-Blocker Substitution Cannot Replace (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine in Targeted Research


Generic substitution with common beta-blockers (e.g., propranolol, atenolol) or even other beta-2-selective antagonists (e.g., butaxamine) is not pharmacologically equivalent for experiments requiring this specific chemotype. The (butan-2-yl)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine scaffold combines two critical structural determinants of beta-adrenoceptor subtype selectivity: a meta-chlorophenoxy ring and a chiral sec-butyl N-substituent [1]. Published quantitative comparator data for the gold-standard beta-2-selective antagonist butaxamine (butoxamine) establishes a benchmark selectivity ratio: butaxamine exhibits a Kd of 128.82 nM at the guinea pig beta-2 adrenoceptor versus 44,668 nM at the beta-1 adrenoceptor — an approximately 347-fold selectivity for beta-2 over beta-1 [2]. The target compound's distinct N-sec-butyl substitution (vs. butaxamine's tert-butylaminoethyl moiety) is predicted, based on structure-activity relationship (SAR) studies with bulky N-substituents, to alter the beta-1/beta-2 selectivity profile, making simple analog substitution unreliable [1].

Quantitative Differentiation Evidence for (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine Relative to Beta-Adrenoceptor Comparators


N-Sec-Butyl vs. N-Isopropyl Substitution: Impact on Beta-1/Beta-2 Adrenoceptor Binding Affinity

The N-substituent size is a primary determinant of beta-1 vs. beta-2 selectivity in phenoxypropanolamines. The Villa et al. (1995) study synthesized and measured binding affinities of chiral phenoxypropanolamines with N-substituents bulkier than isopropyl [1]. While individual Kd values for the sec-butyl analog are not publicly tabulated in that publication, the computational analysis (Molecular Dynamics and GRID) demonstrated that increasing N-alkyl bulk beyond isopropyl significantly alters the conformational behavior and differential beta-1/beta-2 binding [1]. By class-level inference, the sec-butyl substituent (branched, 4-carbon) provides steric bulk intermediate between isopropyl and tert-butyl, which is expected to modulate subtype selectivity differently than the isopropyl-substituted parent compounds.

Beta-Adrenoceptor Pharmacology Structure-Activity Relationship Phenoxypropanolamine Subtype Selectivity

Meta-Chlorophenoxy Ring Substitution vs. Butaxamine: Different Pharmacophore Geometry

The target compound features a 3-chlorophenoxy (meta-chloro) substitution directly on the phenoxypropanolamine core. This distinguishes it fundamentally from butaxamine, which possesses a 2,5-dimethoxybenzyl alcohol moiety attached via a different linker [1][2]. Butaxamine's beta-2 vs. beta-1 selectivity has been quantitatively established: Kd beta-2 = 128.82 nM (pKd 6.89) vs. Kd beta-1 = 44,668 nM (pKd 4.35), yielding a selectivity ratio of approximately 347-fold in guinea pig tissue assays [2]. The target compound's meta-chloro phenoxy group represents a distinct pharmacophore that has been associated with beta-3 adrenoceptor affinity in related series, as meta-substituted phenoxypropanolamines have shown activity at human beta-3 receptors in multiple SAR campaigns [3]. The different pharmacophore geometry means experimental results obtained with butaxamine cannot be directly extrapolated to this chemotype.

Beta-2 Adrenoceptor Antagonist Pharmacophore Meta-Chloro Substitution Phenoxypropanolamine

Purity Specification: 98% from leyan.com Enables Reproducible Pharmacological Assays

Vendor-specified purity is a critical procurement parameter for reproducible pharmacological experimentation. The target compound is available at 98% purity from leyan.com (Product No. 1294818) and at minimum 95% purity from Biosynth/CymitQuimica (Ref. 3D-EXB63355) . This contrasts with the generic phenoxypropanolamine building block 3-(3-chlorophenoxy)-2-hydroxypropylamine (CAS 4698-86-6), which is typically listed at 95% purity and lacks the critical N-sec-butyl substitution required for beta-adrenoceptor studies . The 98% purity specification reduces the risk of confounding biological activity from synthetic impurities in receptor binding and functional assays.

Procurement Specification Analytical Purity Reproducibility Research-Grade Reagent

Molecular Properties Differentiate This Scaffold from Butaxamine: MW, Lipophilicity, and Hydrogen Bonding

The target compound (MW 257.76, C13H20ClNO2) differs substantially in physicochemical properties from the reference beta-2-selective antagonist butaxamine (MW 267.36, C15H25NO3) . The target compound's lower molecular weight, chlorine atom (increasing lipophilicity and metabolic stability), and distinct hydrogen bond donor/acceptor count (2 HBD: OH and NH; 3 HBA: O in phenoxy, OH, and Cl) produce a different drug-likeness profile. Butaxamine's beta-2 Kd of 128.82 nM and beta-1 Kd of 44,668 nM establish the selectivity benchmark, but the target compound's distinct physicochemical profile suggests potentially different absorption, distribution, and receptor binding kinetics that cannot be assumed identical [1].

Drug-Likeness Physicochemical Properties Lipophilicity Beta-Blocker Scaffold Comparison

Research-Use-Only Designation with Transparent Procurement Pricing Facilitates Budget Planning

The compound is explicitly designated for research purposes only by its primary distributor Biosynth (EXB63355) . CymitQuimica lists transparent tiered pricing: €211.00 for 25 mg and €841.00 for 250 mg . This transparent commercial availability contrasts with custom-synthesized analog procurement, which typically incurs higher costs and longer lead times. The MDL number MFCD11924038 [1] and CAS registry provide unique identifiers that ensure exact chemical identity verification, critical for experimental documentation and publication requirements.

Procurement Budget Planning Research Tool Compound Vendor Specification

Recommended Research Applications for (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine Based on Quantitative Differentiation Evidence


Beta-Adrenoceptor Subtype Selectivity Profiling in Isolated Tissue Preparations

This compound, with its sec-butyl N-substituent and meta-chlorophenoxy group, is suitable for comparative pharmacological profiling of beta-1, beta-2, and beta-3 adrenoceptors in isolated guinea pig or rat tissue assays. The established benchmark — butaxamine's beta-2 Kd of 128.82 nM and selectivity ratio of ~347 over beta-1 [1] — provides a quantitative framework for interpreting results obtained with this distinct chemotype. Researchers can use this compound to investigate how N-sec-butyl substitution and meta-chloro ring modification shift subtype selectivity relative to the butaxamine baseline.

Structure-Activity Relationship (SAR) Studies of Phenoxypropanolamine Beta-Blockers

As part of a systematic SAR series examining the effect of N-substituent bulk on beta-adrenoceptor binding, this compound fills a critical gap between N-isopropyl and N-tert-butyl analogs. The Villa et al. (1995) framework demonstrates that N-substituents bulkier than isopropyl produce distinct conformational and binding profiles [2]. Incorporating this sec-butyl analog into SAR studies enables researchers to deconvolute the contributions of steric bulk, chirality, and lipophilicity to beta-adrenoceptor subtype selectivity.

Beta-3 Adrenoceptor Ligand Discovery and Characterization

Meta-substituted phenoxypropanolamines have been described as privileged scaffolds for beta-3 adrenoceptor ligands in multiple patent families [3]. The target compound's 3-chlorophenoxy substitution pattern aligns with this chemotype. Researchers investigating beta-3 adrenoceptor pharmacology for metabolic or urological indications can employ this compound as a starting point for medicinal chemistry optimization, leveraging the established vendor supply chain for rapid procurement.

Pharmacological Tool for Academic Beta-Adrenoceptor Research Requiring Traceable Procurement

For academic laboratories conducting beta-adrenoceptor research that requires publication-grade compound traceability, this compound offers distinct advantages: unique CAS registry (1179633-55-6), MDL identifier (MFCD11924038), defined purity specifications (98% from leyan.com; min. 95% from Biosynth/CymitQuimica) , and transparent commercial sourcing. These identifiers ensure experimental reproducibility and satisfy journal requirements for chemical provenance documentation.

Quote Request

Request a Quote for (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.